5-Iodo-6-methyl-2-phenylpyrimidin-4-amine

Medicinal Chemistry Physicochemical Properties Drug Design

5-Iodo-6-methyl-2-phenylpyrimidin-4-amine is a strategic halogenated pyrimidine building block essential for medicinal chemistry and drug discovery. The 5-iodo substituent delivers superior reactivity in Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid SAR exploration around the 2-phenylpyrimidin-4-amine scaffold. This iodo-specific pattern is critical for optimizing kinase inhibitor potency and for targeted covalent modification of proteins (e.g., MIF). The compound cannot be substituted with non-halogenated or differently halogenated analogs without loss of reactivity and selectivity. Researchers procure this building block to tune pharmacokinetic profiles by leveraging the significant hydrophobicity and molecular weight conferred by iodine, obtaining essential data on membrane permeability, plasma protein binding, and metabolic clearance.

Molecular Formula C11H10IN3
Molecular Weight 311.12 g/mol
CAS No. 83410-20-2
Cat. No. B3156715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-6-methyl-2-phenylpyrimidin-4-amine
CAS83410-20-2
Molecular FormulaC11H10IN3
Molecular Weight311.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C2=CC=CC=C2)N)I
InChIInChI=1S/C11H10IN3/c1-7-9(12)10(13)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,15)
InChIKeyCAXAQSBOZXKUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-6-methyl-2-phenylpyrimidin-4-amine (CAS 83410-20-2) Procurement and Research Overview


5-Iodo-6-methyl-2-phenylpyrimidin-4-amine is a halogenated pyrimidine derivative, a class of compounds widely investigated for their diverse biological activities, including as kinase inhibitors and antimicrobial agents . The compound's structure features an iodine atom at the 5-position and a methyl group at the 6-position of a 2-phenylpyrimidine core. This specific halogenation pattern is a key structural feature that can influence its reactivity, biological target engagement, and potential for further synthetic modification, particularly via cross-coupling reactions .

Why 5-Iodo-6-methyl-2-phenylpyrimidin-4-amine Cannot Be Substituted with Non-Halogenated or Differently Halogenated Pyrimidine Analogs


Simple substitution of 5-Iodo-6-methyl-2-phenylpyrimidin-4-amine with a non-halogenated or differently halogenated analog is not scientifically sound. The presence and position of the iodine atom are critical for specific synthetic applications, particularly in transition metal-catalyzed cross-coupling reactions where the C-I bond serves as a more reactive handle than C-Br, C-Cl, or C-H bonds . Furthermore, in biological contexts, halogen atoms significantly impact ligand-target binding through steric and electronic effects; studies on related pyrimidine cores show that changing a halogen substituent can dramatically alter inhibitory potency and selectivity profiles against specific kinases or other protein targets . Therefore, the specific substitution pattern is not interchangeable and defines the compound's unique value.

Quantitative Differentiation Data for 5-Iodo-6-methyl-2-phenylpyrimidin-4-amine (CAS 83410-20-2)


Increased Molecular Weight and Altered Physicochemical Profile vs. Non-Halogenated Parent Scaffold

The introduction of the iodine atom at the 5-position on the 6-methyl-2-phenylpyrimidin-4-amine scaffold leads to a substantial increase in molecular weight and a calculated increase in hydrophobicity compared to the non-halogenated parent compound. These changes are fundamental determinants of a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Medicinal Chemistry Physicochemical Properties Drug Design

Significantly Enhanced Synthetic Utility in Cross-Coupling vs. Bromo and Chloro Analogs

The carbon-iodine (C-I) bond in 5-iodo-6-methyl-2-phenylpyrimidin-4-amine is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the corresponding C-Br or C-Cl bonds. This class-level trend, well-established for iodoarenes, makes this specific compound a superior synthetic intermediate for introducing diverse chemical functionality at the 5-position of the pyrimidine core, enabling the efficient synthesis of complex compound libraries for structure-activity relationship (SAR) studies .

Organic Synthesis Cross-Coupling Chemical Biology

Potential Biological Activity Differentiation: Inference from a Related MIF Inhibitor Scaffold

The 4-iodo-pyrimidine motif is a known pharmacophore for irreversible inhibition of Macrophage Migration Inhibitory Factor (MIF). The structurally related compound 4-iodo-6-phenylpyrimidine (4-IPP) is a validated MIF inhibitor with an IC50 of ~5 µM against the enzyme's tautomerase activity . While the target compound (5-Iodo-6-methyl-2-phenylpyrimidin-4-amine) has a different substitution pattern, it contains the same iodo-pyrimidine core. This class-level inference suggests the target compound may possess a similar mechanism of action or target class, differentiating it from non-halogenated pyrimidines which would not be expected to form a covalent adduct with MIF.

Immunology Cancer Biology Enzyme Inhibition

Targeted Research Applications for 5-Iodo-6-methyl-2-phenylpyrimidin-4-amine (CAS 83410-20-2) Based on Available Evidence


Advanced Synthetic Intermediate for Pyrimidine-Focused Library Synthesis

This compound's primary value proposition is as a versatile synthetic building block. Its iodine substituent at the 5-position makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid and efficient introduction of diverse aryl, alkenyl, alkynyl, and amino substituents. This allows chemists to systematically explore chemical space around the 2-phenylpyrimidin-4-amine scaffold, which is crucial for SAR campaigns in drug discovery. This specific reactivity profile makes it a superior choice over the corresponding bromo- or chloro-analogs for these transformations.

Lead Optimization in Kinase and MIF-Targeted Drug Discovery

Based on the established activity of structurally related iodo-pyrimidines like 4-IPP as MIF inhibitors and the general prominence of pyrimidine cores in kinase inhibitor research , this compound is a strategic candidate for lead optimization programs targeting these protein classes. Its unique 5-iodo substitution pattern allows for targeted covalent modification of proteins (e.g., via reaction with an active-site cysteine or proline) and offers a distinct vector for improving potency and selectivity compared to non-halogenated or differently substituted leads. Procurement of this specific compound is warranted for focused medicinal chemistry efforts in these therapeutic areas.

Pharmacokinetic Property Modulation

The significant increase in molecular weight and calculated hydrophobicity conferred by the iodine atom, relative to the non-halogenated scaffold , makes this compound a valuable tool for investigating and tuning the pharmacokinetic profile of a lead series. Researchers can utilize this compound to study the impact of increased lipophilicity on membrane permeability, plasma protein binding, and metabolic clearance, providing essential data for rational drug design.

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